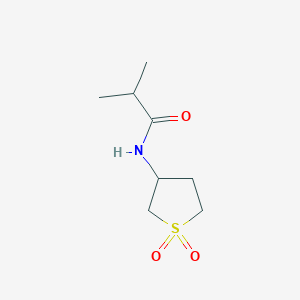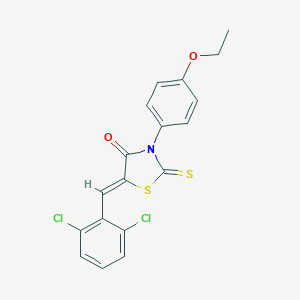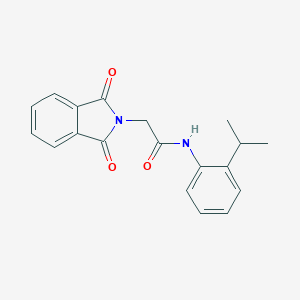![molecular formula C22H19ClN4S B382373 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 342780-86-3](/img/structure/B382373.png)
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a potent and selective inhibitor of the dopamine D3 receptor. It has shown potential for the treatment of various neurological and psychiatric disorders. In
Applications De Recherche Scientifique
Antimicrobial and Anti-Inflammatory Agents : Thienopyrimidine derivatives, including those related to the compound , have demonstrated significant antimicrobial and anti-inflammatory activities. These compounds have shown notable efficacy against fungi, bacteria, and inflammation-related conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
VEGF Receptor Inhibitors : Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in tumor growth and metastasis. These compounds have potential therapeutic applications in cancer treatment (Yang-Heon Song, 2007).
Selective Serotonin 5-HT6 Receptor Antagonists : Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are structurally related to the compound, have shown high affinity and selectivity for the serotonin 5-HT6 receptor, suggesting potential use in treating disorders related to serotonin imbalance (Ivachtchenko et al., 2010).
Antifungal and Antibacterial Activities : Novel series of thieno[2,3-d]pyrimidine derivatives have demonstrated potent antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
VEGFR3 Inhibitors for Breast Cancer Treatment : Thieno[2,3-d]pyrimidine derivatives have been explored as VEGFR3 inhibitors, showing significant promise in the treatment of metastatic breast cancer (Li et al., 2021).
Anti-inflammatory Activity : Some 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones have been synthesized and evaluated for their anti-inflammatory activity, showing significant potential in this field (Pan, Wang, Liu, Gong, & Quan, 2015).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown inhibitory effects on tumor necrosis factor alpha and nitric oxide, suggesting potential use in treatments involving these pathways (Lei, Wang, Xiong, & Lan, 2017).
Cytotoxicity Against Cancer Cell Lines : Certain thieno[2,3‐d]pyrimidine derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents (Saddik et al., 2017).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLXDCPKQVZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid](/img/structure/B382290.png)

![5-Benzylidene-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382294.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B382295.png)
![4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B382297.png)
![5-benzyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382298.png)
![2-hydroxy-N'-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B382299.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] N,N-diethylcarbamodithioate](/img/structure/B382301.png)

![1-(3-Chloroanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382305.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382309.png)


